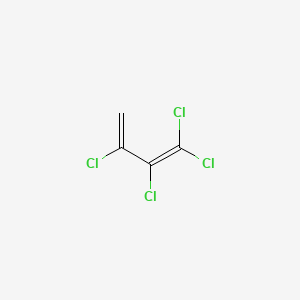

1,1,2,3-Tetrachlorobuta-1,3-diene

Description

Historical Context and Evolution of Research on Chlorinated Butadienes

The investigation of chlorinated butadienes is intrinsically linked to the broader history of the chlorine industry and the development of synthetic organic chemistry. The additive chlorination of butadiene at elevated temperatures in the vapor phase to produce dichlorobutenes has long been an established industrial process. google.com A primary challenge in this area has been the control of reaction conditions to minimize the formation of byproducts, such as saturated tetrachlorinated derivatives and other chlorinated butadienes resulting from substitutive chlorination. google.com

Early research focused on optimizing these chlorination processes. For instance, it was discovered that introducing hydrogen chloride into the reaction mixture could improve the yield of desired dichlorobutenes. google.com Over time, the focus of research has expanded to include the degradation and environmental fate of these compounds. Studies have explored the dechlorination of chlorinated butadienes using materials like granular iron, revealing pathways to less harmful substances. nih.gov This evolution reflects a growing awareness of the environmental impact of halogenated hydrocarbons and the need for sustainable chemical practices.

Significance of 1,1,2,3-Tetrachlorobuta-1,3-diene within Halogenated Hydrocarbon Chemistry

This compound holds a notable position in halogenated hydrocarbon chemistry due to its distinct reactivity. The multiple chlorine atoms attached to the diene framework significantly enhance its chemical versatility, making it a useful intermediate in organic synthesis. solubilityofthings.com The presence of these chlorine atoms creates a molecule with a significant degree of polarity, influencing its solubility and interactions with other chemical species. solubilityofthings.com

The study of such compounds contributes to a deeper understanding of structure-reactivity relationships in halogenated systems. The arrangement of chlorine atoms in this compound, for example, influences the electronic properties of the conjugated pi-system, leading to unique reactivity patterns in addition and substitution reactions.

Overview of Key Academic Research Areas

Academic research involving this compound and related compounds spans several key areas, from fundamental synthetic challenges to applications in materials science.

Synthetic Challenges and Advancements

The synthesis of specifically substituted dienes, including chlorinated variants, is a persistent challenge in organic chemistry. Researchers continuously seek new and efficient protocols for their stereoselective preparation. mdpi.com Modern synthetic methods for constructing 1,3-dienes often involve transition-metal-catalyzed cross-coupling reactions, olefin metathesis, and various olefination strategies. mdpi.commdpi.com

Recent advancements include the development of palladium-catalyzed sequential dehydrogenation of aliphatic acids to form 1,3-dienes, offering a one-step synthesis from simple starting materials. nih.gov Other innovative approaches involve the rearrangement of alkylallenes to 1,3-dienes, an atom-efficient and redox-neutral transformation. mdpi.com These methods highlight the ongoing effort to develop more sustainable and selective synthetic routes to valuable diene structures.

Unique Reactivity Profiles and Mechanistic Insights

The reactivity of 1,3-dienes is a rich area of study, encompassing a wide range of transformations such as cycloadditions, polymerizations, and various functionalization reactions. mdpi.com The presence of chlorine atoms in this compound introduces additional complexity and reactivity pathways. For instance, in reactions with electrophiles, the initial protonation of a diene like butadiene leads to a resonance-stabilized carbocation, which can then be attacked at multiple positions. masterorganicchemistry.com

Research into the reactions of chlorinated dienes provides valuable mechanistic insights. For example, studies on the degradation of chlorinated butadienes have elucidated reaction pathways such as reductive elimination and hydrogenolysis. nih.gov Furthermore, investigations into the 1,2-dioxygenation of 1,3-dienes have revealed the influence of substituents on site- and regioselectivity. nih.gov

Role in Advanced Materials Science and Organic Synthesis

The 1,3-diene motif is a crucial structural element in numerous natural products and is indispensable in the development of innovative photoactive organic materials due to its inherent electronic characteristics. mdpi.com While specific applications of this compound in advanced materials are a niche area of research, the broader class of functionalized dienes plays a significant role.

In organic synthesis, 1,3-dienes are versatile building blocks. mdpi.com They participate in a myriad of carbon-carbon bond-forming reactions, making them essential for the construction of complex molecular architectures. mdpi.com The development of new synthetic methods for 1,3-dienes, including those that are highly functionalized with halogens, continues to be a priority for synthetic chemists. mdpi.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,3-tetrachlorobuta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl4/c1-2(5)3(6)4(7)8/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCBKHVTUYAGMLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(=C(Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl4 | |

| Record name | 1,1,2,3-TETRACHLOROBUTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21068 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2073938 | |

| Record name | 1,3-Butadiene, 1,1,2,3-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,1,2,3-tetrachlorobutadiene is a colorless liquid. Water insoluble. | |

| Record name | 1,1,2,3-TETRACHLOROBUTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21068 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

921-09-5, 58334-79-5 | |

| Record name | 1,1,2,3-TETRACHLOROBUTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21068 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,2,3-Tetrachloro-1,3-butadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=921-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Butadiene, 1,1,2,3-tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000921095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Butadiene, tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058334795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Butadiene, 1,1,2,3-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,3-tetrachlorobuta-1,3-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Electronic Structure and Molecular Conformation of 1,1,2,3 Tetrachlorobuta 1,3 Diene

Theoretical and Computational Investigations

Computational chemistry serves as a powerful tool for elucidating the molecular properties of halogenated dienes. Through various theoretical models, researchers can predict and analyze characteristics that are difficult to measure experimentally.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is used to determine optimized geometries, vibrational frequencies, and various electronic properties.

The process of ground state optimization involves finding the arrangement of atoms that corresponds to the lowest energy, and therefore the most stable conformation, of the molecule. For 1,1,2,3-tetrachlorobuta-1,3-diene, this analysis is particularly important for understanding the planarity of the diene system.

While the non-planar nature of the molecule has been established, specific calculated geometrical parameters such as bond lengths and angles for this compound are not detailed in the readily available literature. Such data, once calculated, would provide precise quantitative measures of the molecular structure.

Table 1: Representative Geometrical Parameters from DFT Calculations This table illustrates the type of data obtained from ground state optimization. Specific values for this compound are not available in the cited sources.

| Parameter | Atom(s) Involved | Value |

| Bond Length | C1=C2 | Data not available |

| Bond Length | C2-C3 | Data not available |

| Bond Length | C3=C4 | Data not available |

| Bond Length | C-Cl | Data not available |

| Bond Angle | Cl-C-Cl | Data not available |

| Dihedral Angle | C1-C2-C3-C4 | Data not available |

Computational methods can predict the vibrational spectra (Infrared and Raman) of a molecule. Each vibrational mode corresponds to a specific frequency, and its prediction helps in the assignment of experimental spectral bands. A complete interpretation of the vibrational spectrum for this compound has been carried out through normal coordinate analysis researchgate.net. This type of analysis involves defining a set of internal coordinates (bond stretches, angle bends, torsions) and using them to describe the vibrational motions of the molecule.

Table 2: Predicted Vibrational Frequencies and Assignments This table is a template for the kind of data generated from vibrational spectra prediction. Specific frequencies for this compound are not available in the cited sources.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Assignment |

| ν(C=C) | Data not available | Symmetric C=C stretch |

| ν(C=C) | Data not available | Asymmetric C=C stretch |

| ν(C-Cl) | Data not available | C-Cl stretch |

| δ(C-H) | Data not available | C-H bend |

| Torsion | Data not available | C-C torsion |

Quantum chemical descriptors are values calculated from the wave function that quantify different aspects of a molecule's electronic structure and reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the presence of electronegative chlorine atoms and the conjugated π-system would significantly influence the energies of the frontier orbitals. While the principles of FMO analysis are applicable, the specific calculated energies for the HOMO, LUMO, and the resulting energy gap for this molecule have not been reported in the surveyed literature.

Table 3: Frontier Molecular Orbital Energies This table shows the parameters derived from FMO analysis. Calculated values for this compound are not available in the cited sources.

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map uses a color scale to indicate different regions of electrostatic potential: red typically signifies regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

An MEP map of this compound would likely show negative potential around the chlorine atoms due to their high electronegativity and lone pairs of electrons. The regions around the carbon-carbon double bonds would also exhibit distinct electronic features. However, a specific MEP map and its detailed interpretation for this compound are not available in the reviewed scientific literature.

Quantum Chemical Descriptors

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis serves as a powerful computational method to translate the complex, delocalized molecular orbitals of a chemical system into localized orbitals that align with classical bonding concepts such as core orbitals, lone pairs, and bonds. This approach provides a quantitative description of bonding interactions, charge distribution, and the stabilizing effects of electron delocalization.

For this compound, NBO analysis elucidates the significant electronic influence of the chlorine substituents on the butadiene backbone. The primary interactions involve the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. Key donor-acceptor interactions expected in this molecule include:

π-system Conjugation: The delocalization between the two C=C double bonds (π(C1=C2) → π(C3=C4) and π(C3=C4) → π(C1=C2)) is fundamental to the conjugated system, contributing to the stability of the planar backbone.

Hyperconjugation: Significant stabilization arises from hyperconjugative interactions involving the chlorine atoms. The lone pairs on the chlorine atoms (LP_Cl) can act as donors to the antibonding π* orbitals of the adjacent C=C bonds. These n → π* interactions contribute to the delocalization of electron density and can influence bond lengths and reactivity. The strength of these interactions, quantified by the second-order perturbation energy (E(2)), indicates the energetic importance of the delocalization.

The NBO analysis also reveals the polarization of the C-Cl bonds, with substantial negative charge accumulating on the highly electronegative chlorine atoms and corresponding positive charge on the carbon atoms to which they are attached. This charge distribution is crucial for predicting the molecule's electrostatic potential and reactivity towards polar reagents.

Table 1: Predicted Major Donor-Acceptor Interactions in this compound via NBO Analysis

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| π(C1=C2) | π*(C3=C4) | High | π-conjugation |

| π(C3=C4) | π*(C1=C2) | High | π-conjugation |

| LP (Cl on C1) | π*(C1=C2) | Moderate | Hyperconjugation (n → π*) |

| LP (Cl on C2) | π*(C1=C2) | Moderate | Hyperconjugation (n → π*) |

Conformational Analysis of the Butadiene Backbone

The conformation of the butadiene backbone is defined by the dihedral angle around the central C2-C3 single bond. This rotation gives rise to distinct spatial arrangements of the two vinyl groups.

s-cis and s-trans Conformations and Interconversion

Like the parent 1,3-butadiene, this compound can exist in two primary planar conformations: s-trans and s-cis. masterorganicchemistry.com

s-trans Conformation: The double bonds are oriented on opposite sides of the central C2-C3 single bond, resulting in a dihedral angle of 180°. This conformation is generally more stable due to minimized steric repulsion between the ends of the diene system. ucalgary.ca

s-cis Conformation: The double bonds are on the same side of the C2-C3 bond, corresponding to a 0° dihedral angle. This arrangement is typically higher in energy because of steric hindrance between the substituents on the C1 and C4 carbons. youtube.com

Interconversion between these two conformers occurs through rotation around the C2-C3 bond. This process is not free and requires overcoming an energy barrier corresponding to a transition state where the π-systems of the two double bonds are orthogonal and conjugation is broken. For unsubstituted 1,3-butadiene, the s-trans conformer is more stable than the s-cis by approximately 2.8 kcal/mol. ucalgary.ca

Influence of Chlorine Substituents on Conformational Preferences

The substitution pattern of this compound dramatically influences the relative stability of the s-cis and s-trans conformations. The presence of bulky chlorine atoms introduces significant steric strain, particularly in the s-cis arrangement.

The key steric interactions that destabilize the s-cis conformer are:

1,4-Interaction: Repulsion between the dichlorovinyl group (-CCl2) at the C1 position and the vinyl group (-CH2) at the C4 position.

2,3-Interaction: Severe steric clash between the chlorine atom on C2 and the chlorine atom on C3.

These repulsive forces are substantially greater than the hydrogen-hydrogen interactions in unsubstituted butadiene. Consequently, the energy difference between the s-trans and s-cis conformers is expected to be significantly larger for this compound. The s-trans conformation, which places these bulky substituents far apart, is overwhelmingly favored, making the population of the s-cis conformer at equilibrium extremely low.

Reactivity Indices and Local Reactivity Prediction

Local Reactivity Indices: To predict the regioselectivity of reactions, local reactivity indices such as Parr functions are used. These functions identify the most nucleophilic and electrophilic sites within the molecule. mdpi.com

Electrophilic Attack: The site most susceptible to attack by an electrophile is the one with the highest value of the nucleophilic Parr function (P_k⁻). This is often the site of the HOMO. In this compound, the unsubstituted C4 carbon is predicted to be the most nucleophilic center.

Nucleophilic Attack: The site most prone to attack by a nucleophile is identified by the highest value of the electrophilic Parr function (P_k⁺), which corresponds to the location of the LUMO. The highly substituted and electron-deficient C1 and C2 carbons are the most likely centers for nucleophilic attack.

Table 2: Predicted Reactivity Indices for this compound

| Reactivity Index | Predicted Value/Characteristic | Rationale |

|---|---|---|

| HOMO Energy | Low | Inductive effect of four Cl atoms |

| LUMO Energy | Low | Inductive effect of four Cl atoms |

| HOMO-LUMO Gap | Relatively Large | Indicates kinetic stability |

| Global Electrophilicity (ω) | High | Presence of electron-withdrawing Cl atoms |

| Most Nucleophilic Site | C4 | Unsubstituted carbon, likely highest HOMO density |

Experimental Validation of Theoretical Models

While computational models provide deep insights into molecular structure and reactivity, experimental validation is essential to confirm these theoretical predictions. Spectroscopic techniques are primary tools for probing molecular conformations and electronic structures.

Spectroscopic Probes for Conformational Studies

The distinct geometries of the s-cis and s-trans conformers give rise to unique spectroscopic signatures that can be used to identify their presence and relative populations in a sample.

Vibrational Spectroscopy (IR and Raman): The vibrational modes of the s-cis and s-trans conformers are different. For instance, the C=C stretching frequencies and out-of-plane bending modes are sensitive to the conformation around the central C-C bond. In symmetrically substituted dienes, the rule of mutual exclusion for centrosymmetric molecules (like the s-trans conformer) can be used to distinguish conformers. While this compound is not symmetric, distinct IR and Raman bands for each conformer are still expected. Temperature-dependent studies of band intensities can be used to determine the enthalpy difference (ΔH°) between the conformers. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for conformational analysis in solution.

Chemical Shifts: The chemical shifts of the protons and carbons can be influenced by the conformation, although these differences may be small.

Nuclear Overhauser Effect (NOE): NOE spectroscopy is particularly useful as it detects through-space interactions between nuclei that are close to each other. mdpi.com A key diagnostic would be the presence of an NOE signal between a substituent on C1 and the protons on C4. This interaction is only possible in the s-cis conformation. Its absence would strongly support the predominance of the s-trans conformer.

Table 3: Expected Spectroscopic Signatures for Conformational Assignment

| Spectroscopic Method | s-trans Conformer Signature | s-cis Conformer Signature |

|---|---|---|

| Vibrational (IR/Raman) | Characteristic set of C=C stretching and bending frequencies. | A different, distinct set of C=C stretching and bending frequencies. |

| ¹H NMR (NOESY) | Absence of NOE between C1 substituents and C4 protons. | Presence of NOE between C1 substituents and C4 protons. |

Reactivity and Reaction Mechanisms of 1,1,2,3 Tetrachlorobuta 1,3 Diene

Electrophilic Addition Reactions

Electrophilic addition to conjugated dienes like 1,1,2,3-tetrachlorobuta-1,3-diene can theoretically proceed via 1,2- or 1,4-addition pathways. The reaction is initiated by the attack of an electrophile on one of the double bonds, leading to the formation of a carbocation intermediate. Due to the conjugated system, this intermediate is an allylic carbocation, which is stabilized by resonance.

Regioselectivity (1,2- vs. 1,4-Addition)

The regioselectivity of electrophilic addition to a conjugated diene is determined by the stability of the resulting allylic carbocation and the distribution of the positive charge within it. masterorganicchemistry.com In an unsymmetrical diene such as this compound, the initial attack of an electrophile can occur at either of the two double bonds, and on either of the two carbons of each double bond. The preferred site of attack will be the one that leads to the most stable allylic carbocation intermediate.

The stability of the carbocation is influenced by the electronic effects of the chlorine substituents. Chlorine atoms are electron-withdrawing through induction but can also donate electron density through resonance. The interplay of these effects, along with the substitution pattern, will dictate the most favorable position for the initial electrophilic attack and the subsequent nucleophilic attack at either C2 or C4 of the allylic system. This leads to the formation of a mixture of 1,2- and 1,4-addition products. pearson.comlibretexts.org

Stereochemical Outcomes

The formation of a carbocation intermediate, which is planar, means that the subsequent attack by a nucleophile can occur from either face of the plane. researchgate.net If the addition reaction creates a new chiral center, a racemic mixture of enantiomers is expected. For electrophilic additions to dienes, the possibility of forming multiple stereoisomers exists, especially when considering both 1,2- and 1,4-addition products which may contain one or more chiral centers. The specific stereochemical outcome will depend on the structure of the diene and the reaction conditions.

Kinetic vs. Thermodynamic Control

The ratio of 1,2- to 1,4-addition products can be influenced by the reaction conditions, specifically temperature. This phenomenon is known as kinetic versus thermodynamic control. chemeo.com

Kinetic Control: At lower temperatures, the reaction is typically irreversible, and the major product is the one that is formed fastest (the kinetic product). This is often the 1,2-addition product, as the nucleophile may attack the carbon atom closest to the site of the initial electrophilic attack due to proximity effects. researchgate.net

Thermodynamic Control: At higher temperatures, the addition reaction can become reversible, allowing an equilibrium to be established between the products and the intermediate allylic carbocation. Under these conditions, the most stable product (the thermodynamic product) will predominate. The thermodynamic product is often the 1,4-adduct because it can result in a more substituted, and thus more stable, double bond. chemeo.com

| Reaction Condition | Controlling Factor | Predominant Product | Rationale |

|---|---|---|---|

| Low Temperature | Kinetic Control | 1,2-Addition Product | Forms faster due to lower activation energy, often influenced by the proximity of the counter-ion. researchgate.net |

| High Temperature | Thermodynamic Control | 1,4-Addition Product | More stable product predominates as the reaction reaches equilibrium. chemeo.com |

Nucleophilic Substitution Reactions

The high degree of chlorination in this compound makes the carbon atoms electron-deficient and thus susceptible to nucleophilic attack. This can lead to nucleophilic substitution reactions where one or more chlorine atoms are replaced by a nucleophile.

Halogen Mobility and Selectivity

The mobility of the chlorine atoms in nucleophilic substitution reactions depends on their position on the butadiene backbone. In related polychlorinated and dinitro-substituted butadienes, it has been observed that terminal chlorine atoms can be selectively replaced by nucleophiles such as amines. researchgate.net The presence of electron-withdrawing groups, such as other chlorine atoms or nitro groups, can activate the molecule towards nucleophilic attack. The selectivity of the substitution (i.e., which chlorine atom is replaced) will be governed by the relative stability of the anionic intermediate formed upon nucleophilic attack. The specific conditions and the nature of the nucleophile will also play a crucial role in determining the outcome of the reaction.

| Reaction Type | Key Intermediates | Potential Products | Governing Factors |

|---|---|---|---|

| Electrophilic Addition | Allylic Carbocation | 1,2- and 1,4-Adducts | Temperature (Kinetic vs. Thermodynamic Control), Stability of Carbocation |

| Nucleophilic Substitution | Anionic Intermediate | Substituted Butadienes | Position of Halogen, Nature of Nucleophile, Reaction Conditions |

An article on the chemical compound “this compound” focusing on the requested aspects of its reactivity and reaction mechanisms cannot be generated at this time.

Extensive searches for specific research findings, experimental data, and scholarly articles detailing the reactions of this compound have not yielded the necessary information to fulfill the request. No specific examples or data tables could be located in the available literature for this compound undergoing the outlined reactions:

Metal-Halogen Exchange Reactions (e.g., with Organolithium Reagents)

Reactions with Organomagnesium Compounds

Diels-Alder Reactions as a Diene Component (including stereoselectivity, regioselectivity, the influence of chlorine substituents, and hetero-Diels-Alder variants)

Without documented experimental results, creating a thorough, informative, and scientifically accurate article with detailed research findings and data tables, as per the instructions, is not possible. Generating content based on general principles of these reactions without specific data for this compound would be speculative and would not meet the requirements of the prompt.

Cycloaddition Reactions

Diels-Alder Reactions as a Diene Component

Theoretical Insights into Transition States

Theoretical studies provide crucial understanding of the reaction pathways of pericyclic reactions by calculating the energetics and geometries of transition states. For concerted pericyclic reactions, such as cycloadditions and electrocyclizations, the transition state involves a cyclic array of interacting orbitals. The favorability of a given reaction is governed by the principles of orbital symmetry, as famously articulated by the Woodward-Hoffmann rules.

Computational methods like Density Functional Theory (DFT) and high-level ab initio calculations are employed to model these transition states. These studies can determine whether a reaction proceeds through a concerted or stepwise mechanism and predict the activation energy. For a concerted [4+2] cycloaddition (Diels-Alder reaction), the transition state involves the simultaneous overlap of the Highest Occupied Molecular Orbital (HOMO) of the diene with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. slideshare.netox.ac.uk The geometry of this transition state dictates the stereochemistry of the final product.

While specific theoretical studies on the transition states for pericyclic reactions involving this compound are not extensively documented in readily available literature, the principles can be inferred. The presence of four electron-withdrawing chlorine atoms would significantly lower the energy of its molecular orbitals compared to unsubstituted 1,3-butadiene. This electronic modification would influence the activation barriers for its reactions. For instance, in a normal-electron-demand Diels-Alder reaction, the lowered HOMO energy of the tetrachlorodiene would likely lead to a higher activation barrier and slower reaction rate with typical dienophiles.

Other Pericyclic Reactions

Beyond the well-known Diels-Alder cycloaddition, conjugated dienes can participate in other classes of pericyclic reactions, primarily electrocyclic reactions and sigmatropic rearrangements. These reactions are also governed by orbital symmetry rules and are characterized by a concerted, cyclic transition state. libretexts.org

Electrocyclic Reactions: These are intramolecular reactions that involve the formation of a ring from a conjugated π-system, creating a new σ-bond at the expense of a π-bond, or the reverse ring-opening process. wikipedia.orgorganicchemistrydata.org For a 1,3-diene system (a 4π-electron system), the Woodward-Hoffmann rules predict that thermal ring closure to a cyclobutene (B1205218) derivative occurs via a conrotatory motion of the termini, while photochemical ring closure proceeds via a disrotatory motion. masterorganicchemistry.com The significant steric hindrance and electronic effects from the four chlorine atoms in this compound would be expected to influence the feasibility and stereochemical outcome of such cyclizations.

Sigmatropic Rearrangements: These are uncatalyzed intramolecular reactions where a σ-bond migrates across a conjugated π-electron system. libretexts.org A common example is the nih.govbohrium.com-hydride shift in a substituted 1,3-pentadiene. For this compound itself, sigmatropic rearrangements are not structurally feasible. However, in substituted derivatives, the migration of an atom or group could occur, with the stereochemical course again being dictated by orbital symmetry principles.

The electron-poor nature of this compound could make it a suitable partner in inverse-electron-demand Diels-Alder reactions, where the diene is electron-deficient and the dienophile is electron-rich. wikipedia.org This reverses the typical electronic roles in the HOMO-LUMO interaction that drives the cycloaddition.

Polymerization and Oligomerization Processes

The conjugated double bond system of this compound allows it to undergo polymerization, similar to other 1,3-dienes like butadiene and isoprene. openstax.orglibretexts.org The polymerization of dienes can proceed through various mechanisms, leading to polymers with different microstructures, such as 1,4-addition or 1,2-addition products. The presence of chlorine substituents significantly influences the monomer's reactivity and the properties of the resulting polymer.

Radical Polymerization Mechanisms

Radical polymerization is a common method for polymerizing dienes. openstax.org The process involves three main stages: initiation, propagation, and termination.

Initiation: A radical initiator (e.g., a peroxide or an azo compound) decomposes upon heating or irradiation to generate free radicals. This radical then adds to a monomer molecule, creating a new, larger radical.

Propagation: The newly formed radical adds to successive monomer units. For a conjugated diene, this addition can occur at the 1,4- or 1,2-positions, leading to different polymer backbones.

Termination: The growth of polymer chains is halted, typically by the combination of two growing radical chains or by disproportionation.

For this compound, the radical polymerization would proceed similarly. The chlorine atoms would affect the stability of the propagating radical and the regioselectivity of the monomer addition (1,4- vs. 1,2-). The resulting polychlorinated polymer would be expected to exhibit distinct properties, such as flame resistance and chemical inertness, due to the high chlorine content.

Anionic and Cationic Polymerization Potential

The electronic nature of the monomer is a key determinant of its suitability for ionic polymerization methods.

Anionic Polymerization Potential: Anionic polymerization is initiated by a strong nucleophile, such as an organolithium compound, and proceeds through a propagating carbanion. This method is most effective for monomers with electron-withdrawing substituents that can stabilize the negative charge of the carbanionic intermediate. The four strongly electron-withdrawing chlorine atoms on the this compound backbone would be expected to effectively stabilize a propagating carbanion through an inductive effect. This makes the monomer a strong theoretical candidate for anionic polymerization. This type of polymerization can often be "living," allowing for the synthesis of polymers with well-defined molecular weights and block copolymers. nist.gov

Cationic Polymerization Potential: Cationic polymerization is initiated by an acid and involves a propagating carbocation. This mechanism requires monomers with electron-donating groups that can stabilize the positive charge of the intermediate. The chlorine atoms on this compound are strongly electron-withdrawing, which would severely destabilize any adjacent carbocation. Therefore, this compound is considered to have very low potential for undergoing cationic polymerization. bohrium.com

Copolymerization with Unsaturated Monomers

Copolymerization involves the polymerization of two or more different monomers, resulting in a polymer that incorporates both monomer units in its chain. libretexts.org This technique is used to create materials with properties that are a blend of, or are superior to, the respective homopolymers.

Given its electronic properties, this compound could potentially be copolymerized with various unsaturated monomers. For instance, in radical copolymerization, it could be combined with common monomers like styrene (B11656) or acrylates. The monomer reactivity ratios would determine the distribution of the monomers in the final polymer chain (i.e., random, alternating, or blocky). Studies on the copolymerization of other chlorinated dienes, such as 1-chloro-1,3-butadiene with styrene, have been reported, demonstrating the feasibility of incorporating chlorinated units into polymer chains. researchgate.net

Synthesis of Novel Polymeric Materials

The incorporation of this compound into polymers, either as a homopolymer or a copolymer, offers a route to novel materials with specialized properties. The high chlorine content would impart several key characteristics:

Flame Retardancy: Chlorine-containing polymers often exhibit self-extinguishing properties.

Chemical Resistance: The C-Cl bonds and the saturated polymer backbone would likely confer high resistance to chemicals, oils, and solvents.

Thermal Stability: The polymer may possess a high glass transition temperature and good thermal stability.

By copolymerizing this compound with other monomers, it is possible to synthesize a range of novel materials. For example, creating block copolymers via living anionic polymerization could lead to new thermoplastic elastomers with enhanced flame retardancy and chemical resistance. rsc.org Random copolymerization with monomers like butadiene could produce new synthetic rubbers combining the elasticity of polybutadiene (B167195) with the durability conferred by the chlorinated units. researchgate.net

Control of Molecular Weight and Polymer Architecture

The control of molecular weight and polymer architecture in the polymerization of this compound is a critical aspect that dictates the final properties of the resulting polymer. While specific experimental data for this particular monomer is not extensively documented, the principles of controlled polymerization techniques applicable to other 1,3-dienes can be extrapolated. Living anionic polymerization and controlled radical polymerization methods are the primary strategies to achieve well-defined polymer chains.

In living anionic polymerization, the careful control of initiator concentration relative to the monomer concentration is paramount for regulating the molecular weight. The molecular weight is directly proportional to the monomer-to-initiator ratio. Furthermore, the architecture of the polymer, such as the formation of block copolymers, can be achieved through the sequential addition of different monomers to the living polymer chains.

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer another avenue for precise control. These methods rely on establishing a dynamic equilibrium between active propagating radicals and dormant species. This equilibrium minimizes termination reactions, allowing for a linear growth of polymer chains with predictable molecular weights and narrow molecular weight distributions. The architecture can be manipulated by using multifunctional initiators or chain transfer agents to create star polymers or graft copolymers.

Table 1: Factors Influencing Molecular Weight and Architecture in the Polymerization of this compound (Theoretical)

| Parameter | Effect on Molecular Weight | Effect on Polymer Architecture |

| [Monomer]/[Initiator] Ratio | Directly proportional | Can influence block length in copolymers |

| Reaction Temperature | Can affect initiation and propagation rates, influencing final MW | May impact side reactions, affecting architecture |

| Solvent Polarity | Can influence the reactivity of ionic species in anionic polymerization | Can affect the stereochemistry of the polymer chain |

| Type of Initiator/Catalyst | Determines the polymerization mechanism and control | Crucial for enabling controlled architectures |

| Sequential Monomer Addition | Leads to the formation of block copolymers | Primary method for creating block architectures |

| Multifunctional Initiators | Can lead to the formation of star-shaped polymers | Enables the synthesis of non-linear architectures |

Regiochemistry of Polymerization (1,2- vs. 1,4-Addition)

The polymerization of conjugated dienes like this compound can proceed through two primary modes of addition: 1,2-addition and 1,4-addition. This regiochemistry is determined by the attack of the propagating chain end on the monomer.

In 1,2-addition , the propagating species adds to one of the double bonds, specifically at the C1 and C2 positions (or C3 and C4), leaving the other double bond intact as a vinyl group pendant to the polymer backbone. In the case of this compound, 1,2-addition would result in a repeating unit with the structure -[CCl=C(Cl)-CH(CCl=CH₂)]-.

In 1,4-addition , the propagating chain adds to the terminal carbons (C1 and C4) of the diene system, resulting in the formation of a new double bond between the C2 and C3 positions of the original monomer unit. For this compound, 1,4-addition would yield a repeating unit of the structure -[CCl=C(Cl)-CCl=CH]-.

The regioselectivity of the polymerization is influenced by factors such as the nature of the initiator or catalyst, the solvent, and the reaction temperature. Generally, radical polymerization of substituted butadienes tends to favor 1,4-addition, as the resulting internal double bond is often more thermodynamically stable. The presence of bulky chlorine atoms on the diene may also sterically hinder 1,2-addition, further favoring the 1,4-pathway.

Stereochemistry of Polymerization (cis- vs. trans-Configuration)

For the 1,4-addition product, the newly formed double bond within the polymer backbone can exist in two different stereochemical configurations: cis or trans.

The cis-1,4-configuration results in a polymer where the polymer chain substituents are on the same side of the double bond. This can lead to a more coiled polymer chain.

The trans-1,4-configuration places the polymer chain substituents on opposite sides of the double bond, generally resulting in a more linear and potentially more crystalline polymer structure.

The stereochemistry of the polymerization is highly dependent on the catalyst system used. Specific coordination catalysts, often based on transition metals, can exhibit high stereoselectivity, leading to polymers with a high percentage of either cis-1,4 or trans-1,4 linkages. The choice of solvent and temperature can also play a role in influencing the stereochemical outcome. For this compound, the electronic effects of the chlorine atoms and their steric bulk would significantly influence the transition state of the polymerization, thereby affecting the resulting stereochemistry.

Reactions with Specific Reagents

Reactions with Thiolates and Sulfur Nucleophiles

This compound is susceptible to nucleophilic attack due to the electron-withdrawing nature of the chlorine atoms, which polarizes the carbon-carbon double bonds. Thiolates (RS⁻) and other sulfur nucleophiles are effective reagents for substitution reactions with halogenated alkenes.

The reaction of this compound with thiolates is expected to proceed via a nucleophilic substitution mechanism, likely an addition-elimination pathway on the vinyl chloride moieties. The nucleophilic sulfur atom would attack one of the electrophilic carbon atoms of the diene, leading to the displacement of a chloride ion. The position of the attack would be influenced by both steric and electronic factors. The terminal, less sterically hindered carbon atoms are likely primary sites for nucleophilic attack.

Formation of Sulfur-Containing Derivatives

The reaction with sulfur nucleophiles leads to the formation of various sulfur-containing derivatives of the buta-1,3-diene scaffold. For instance, reaction with one equivalent of a thiolate could lead to the formation of a mono-substituted product, such as 1-thio-1,2,3-trichlorobuta-1,3-diene.

The extent of substitution can be controlled by the stoichiometry of the reactants. Using an excess of the sulfur nucleophile could lead to multiple substitution reactions, replacing more than one chlorine atom. The reactivity of the remaining chlorine atoms may be altered after the initial substitution due to the electronic effects of the newly introduced thioether group.

For example, the reaction with a dithiol, such as ethane-1,2-dithiol, in the presence of a base could lead to the formation of a sulfur-containing heterocyclic compound through a double substitution reaction. These reactions are valuable for the synthesis of novel organosulfur compounds with potential applications in materials science and medicinal chemistry.

Table 2: Predicted Products from Reactions of this compound with Sulfur Nucleophiles

| Sulfur Nucleophile | Predicted Major Product | Reaction Type |

| Sodium ethanethiolate (1 equiv.) | 1-(Ethylthio)-1,2,3-trichlorobuta-1,3-diene | Nucleophilic vinylic substitution |

| Sodium ethanethiolate (excess) | Poly(ethylthio) substituted buta-1,3-dienes | Multiple nucleophilic vinylic substitutions |

| Sodium sulfide | Formation of sulfur-bridged oligomers or polymers | Nucleophilic substitution |

| Ethane-1,2-dithiol (with base) | A chlorinated dihydrodithiine derivative | Intramolecular cyclization via double substitution |

Advanced Spectroscopic and Structural Analysis Methodologies

Vibrational Spectroscopy for Conformational and Structural Elucidation

Vibrational spectroscopy is a cornerstone for investigating the conformational landscape and structural details of molecules like 1,1,2,3-tetrachlorobuta-1,3-diene. By analyzing the vibrations of molecular bonds, both infrared and Raman spectroscopy can identify functional groups and provide a fingerprint for the molecule's structure.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides valuable information about the functional groups present. For this compound, characteristic IR absorption bands would be expected for the C=C double bond stretching, C-H stretching and bending, and C-Cl stretching vibrations. The precise frequencies of these bands can offer clues about the electronic environment and conformation of the diene system. For instance, the C=C stretching vibrations in conjugated systems typically appear in the 1500-1650 cm⁻¹ region. The C-Cl stretching modes are generally found in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 1: Expected Infrared Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| C-H Stretch | Data not available in searched resources |

| C=C Stretch (conjugated) | Data not available in searched resources |

| C-H Bend | Data not available in searched resources |

Note: Specific experimental IR data for this compound were not found in the publicly available resources searched.

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to the vibrations of non-polar bonds, such as the C=C bonds in the butadiene backbone. Therefore, the C=C stretching vibrations of this compound would be expected to produce strong signals in a Raman spectrum. Analysis of the Raman spectrum can help in assigning vibrational modes and understanding the symmetry of the molecule.

Table 2: Expected Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|

| C=C Stretch (conjugated) | Data not available in searched resources |

| C-C Stretch | Data not available in searched resources |

| C-Cl Stretch | Data not available in searched resources |

Note: Specific experimental Raman data for this compound were not found in the publicly available resources searched.

Normal coordinate analysis is a computational method that can be used to predict and interpret vibrational spectra. By creating a theoretical model of the molecule's force field and geometry, it is possible to calculate the frequencies and forms of its normal modes of vibration. These calculated frequencies can then be compared with experimental IR and Raman data to provide a detailed assignment of the observed spectral bands. Such an analysis would be invaluable for distinguishing between different possible conformers of this compound and for understanding the coupling between different vibrational modes.

High-Resolution Mass Spectrometry for Reaction Product Identification

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, HRMS can confirm the molecular formula of this compound (C₄H₂Cl₄). The NIST WebBook provides a molecular weight of 191.871 g/mol for this compound nist.gov. The distinct isotopic pattern resulting from the presence of four chlorine atoms (³⁵Cl and ³⁷Cl isotopes) would serve as a definitive characteristic in the mass spectrum, aiding in its identification in complex reaction mixtures. Fragmentation patterns observed in the mass spectrum would also provide structural information about the molecule.

X-ray Crystallography of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. While this compound is a liquid at room temperature, it might be possible to determine its crystal structure at low temperatures or to synthesize a solid derivative suitable for X-ray diffraction analysis. Such a study would provide precise measurements of bond lengths, bond angles, and torsional angles, offering unambiguous insight into the molecule's conformation in the solid state. This information is crucial for understanding the steric and electronic effects of the chlorine substituents on the butadiene framework.

Note: No X-ray crystallographic data for this compound or its derivatives were found in the searched resources.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Complex Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules in solution. For this compound, ¹H NMR and ¹³C NMR would provide key information.

¹H NMR: The proton NMR spectrum would show signals for the two hydrogen atoms. Their chemical shifts would be influenced by the electronegative chlorine atoms and the conjugated π-system. The coupling between these protons could provide information about their spatial relationship.

¹³C NMR: The carbon NMR spectrum would show four distinct signals for the four carbon atoms of the butadiene backbone. The chemical shifts of these carbons would indicate their electronic environment, with carbons bonded to chlorine atoms appearing at a lower field.

Table 3: Predicted NMR Data for this compound

| Nucleus | Technique | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | ¹H NMR | Data not available in searched resources |

Note: Specific experimental NMR data for this compound were not found in the publicly available resources searched.

Applications of 1,1,2,3 Tetrachlorobuta 1,3 Diene in Chemical Synthesis and Materials Science

As a Versatile Building Block in Organic Synthesis

The unique electronic and steric properties conferred by the four chlorine atoms position 1,1,2,3-tetrachlorobuta-1,3-diene as a potentially valuable intermediate in specialized organic synthesis.

The carbon-chlorine bonds in this compound represent reactive sites for nucleophilic substitution or cross-coupling reactions. This reactivity could allow for the sequential or selective replacement of chlorine atoms with various functional groups, leading to the creation of highly functionalized C4 scaffolds. Such polyfunctional compounds are central to the synthesis of complex organic molecules. While specific examples for this isomer are not prominent, the general chemistry of vinyl halides supports this potential. For instance, palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis for forming new carbon-carbon and carbon-heteroatom bonds from organohalides.

Table 1: Potential Functionalization Reactions of this compound

| Reaction Type | Potential Reagent | Resulting Functional Group |

|---|---|---|

| Nucleophilic Substitution | Alkoxides (RO⁻) | Ether |

| Thiolates (RS⁻) | Thioether | |

| Amines (R₂NH) | Enamine / Amine | |

| Cross-Coupling | Organoborons (Suzuki) | Alkyl, Aryl |

| Organotins (Stille) | Alkyl, Aryl |

This table is illustrative of potential transformations based on the general reactivity of vinyl chlorides.

Building upon its potential for functionalization, this compound could serve as a precursor for fine chemicals and specialty materials where high halogen content or specific substitution patterns are desired. The synthesis of agrochemicals, pharmaceuticals, or materials like liquid crystals often relies on intermediates with precisely controlled functionality and stereochemistry. The rigid framework and defined geometry of the diene could be exploited to synthesize complex target molecules. For example, substituted butadienes are key components in the synthesis of various natural products and biologically active compounds nih.gov.

The conjugated diene structure of this compound makes it a candidate for cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgsigmaaldrich.com The four electron-withdrawing chlorine atoms render the diene electron-deficient. This electronic property suggests it would be highly reactive in "inverse-electron-demand" Diels-Alder reactions, where it would readily combine with electron-rich dienophiles (such as vinyl ethers or enamines) to form highly chlorinated six-membered rings. libretexts.org These resulting cyclic products could serve as intermediates in the synthesis of complex carbocyclic and heterocyclic systems. nih.govresearchgate.net The synthesis of nitrogen-containing heterocycles, for example, is a significant area of research due to their prevalence in pharmaceuticals. chalmers.semdpi.com

Table 2: Potential Dienophiles for Inverse-Electron-Demand Diels-Alder Reactions

| Dienophile Class | Example Compound | Expected Product Type |

|---|---|---|

| Enol Ethers | Ethyl vinyl ether | Alkoxy-tetrachlorocyclohexene |

| Enamines | 1-Pyrrolidinocyclohexene | Amino-tetrachlorocyclohexene derivative |

| Ynamines | N,N-Diethyl-1-propynamine | Amino-tetrachlorocyclohexa-1,4-diene |

This table illustrates potential reaction partners for this compound based on established Diels-Alder principles.

Development of Novel Polymeric Materials

Halogenated monomers are crucial in materials science for producing polymers with valuable properties such as chemical resistance and flame retardancy. While notorious for hazardous, uncontrolled auto-polymerization via peroxide formation wfu.eduk-state.edu, this compound could theoretically be used in controlled polymerization reactions.

The copolymerization of this compound with other common monomers (e.g., styrene (B11656), acrylates, or other dienes) could be a strategy to develop novel copolymers. The incorporation of the tetrachlorobutadiene unit would be expected to impart specific properties to the resulting material. Analogy can be drawn to other chlorinated polymers; for instance, copolymers of 1-chloro-1,3-butadiene have been investigated as synthetic rubbers. The high chlorine content from the 1,1,2,3-tetrachloro- moiety could significantly enhance:

Flame Retardancy: High halogen content is a well-established method for reducing the flammability of polymeric materials.

Weatherability: Halogenated polymers often exhibit improved resistance to degradation by UV light and environmental factors.

Polymers and copolymers synthesized from this compound would possess pendant or in-chain chlorine atoms. These atoms can be viewed as latent functional groups. Through post-polymerization modification, these C-Cl bonds could be transformed into other functionalities via nucleophilic substitution or other chemical reactions. This approach allows for the creation of functional polymers where the polymer backbone provides the mechanical properties and the introduced functional groups provide specific chemical properties, such as sites for cross-linking, improved adhesion, or points of attachment for other molecules. This strategy is a key method for producing advanced materials with tailored characteristics.

This compound: A Chemical Overview

Scientific examination of the chemical compound this compound reveals a molecule with a defined set of physical and chemical properties. However, a comprehensive review of available scientific literature and chemical databases indicates a notable absence of documented applications in the realms of advanced chemical synthesis and materials science, including a lack of evidence for its use as a precursor in organometallic chemistry.

This article provides a concise summary of the known information regarding this compound, focusing on its fundamental chemical identity.

Chemical and Physical Properties

This compound is a chlorinated hydrocarbon with the chemical formula C₄H₂Cl₄. nist.govepa.gov Its structure consists of a four-carbon butadiene backbone with four chlorine atoms substituted at the 1, 1, 2, and 3 positions. The molecular weight of the compound is approximately 191.87 g/mol . nist.govepa.gov

Below is a table summarizing some of the key calculated and experimental properties of this compound.

| Property | Value | Unit | Source |

| Molecular Formula | C₄H₂Cl₄ | nist.govepa.gov | |

| Molecular Weight | 191.87 | g/mol | nist.govepa.gov |

| CAS Registry Number | 921-09-5 | nist.gov | |

| Normal Boiling Point | 441.12 | K | Joback Calculated chemeo.com |

| Normal Melting Point | 205.80 | K | Joback Calculated chemeo.com |

| Enthalpy of Vaporization | 41.57 | kJ/mol | Joback Calculated chemeo.com |

| Octanol/Water Partition Coefficient (logP) | 3.624 | Crippen Calculated chemeo.com |

Extensive searches of scientific literature and chemical databases did not yield any specific research or documented applications of this compound in the fields of chemical synthesis or materials science. There is no available information on its use as a monomer for polymerization or in the creation of novel materials.

There is no evidence to suggest that this compound is utilized as a precursor in organometallic chemistry. The reactivity of polychlorinated dienes with organometallic reagents can be complex, but no specific studies involving this particular isomer were found.

Q & A

Q. What experimental designs are optimal for studying the environmental persistence of 1,1,2,3-Tetrachlorobuta-1,3-diene?

A pre-test/post-test control group design is recommended to evaluate environmental degradation under varying conditions (e.g., UV exposure, microbial activity). Use factorial design to isolate variables like pH, temperature, and soil composition . For example:

| Variable | Levels Tested | Measurement Endpoint |

|---|---|---|

| UV Intensity | 0, 200, 400 W/m² | Half-life degradation |

| Soil Organic Content | 2%, 5%, 10% | Residual concentration via GC-MS |

Q. How can analytical methods distinguish this compound from structurally similar chlorinated compounds?

Employ gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., DB-624) and electron capture detection (ECD). Optimize retention times using internal standards (e.g., 1,2,3-Trichloropropane) and validate specificity via spectral library matching . Cross-validate with high-resolution liquid chromatography (HPLC) paired with diode-array detection for isomers .

Q. What theoretical frameworks guide toxicity studies of chlorinated dienes like this compound?

Link research to QSAR (Quantitative Structure-Activity Relationship) models to predict bioaccumulation and acute toxicity. Use the Hard and Soft Acids and Bases (HSAB) theory to explain reactivity with biomolecules (e.g., glutathione conjugation) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported metabolic pathways of this compound?

Apply isotopic labeling (e.g., ¹³C or ³⁶Cl) to trace metabolic intermediates in vitro (e.g., liver microsomes). Combine with computational docking simulations to identify cytochrome P450 binding affinities . For conflicting data, conduct meta-analyses using tools like RevMan to assess study heterogeneity (e.g., species-specific metabolism differences) .

Q. What methodologies optimize the synthesis of this compound for high-purity research samples?

Use membrane separation technologies (e.g., nanofiltration) to remove byproducts like 1,1,2-Trichloroethylene. Implement process control algorithms (e.g., PID controllers) to maintain reaction temperature (±2°C) and Cl₂ flow rates . Purity validation should include:

| Technique | Threshold | Purpose |

|---|---|---|

| NMR | >98% isotopic purity | Structural confirmation |

| ICP-MS | <0.1 ppm metal residue | Catalyst removal verification |

Q. How can researchers address data gaps in the environmental fate of this compound?

Design longitudinal field studies with stratified sampling across air, water, and soil matrices. Use fugacity modeling (Level III or IV) to predict compartmental distribution. Prioritize data needs via the ATSDR Decision Guide , focusing on endpoints like bioaccumulation factors (BAFs) and degradation half-lives .

Methodological Challenges and Solutions

Q. How to mitigate interference from chlorinated byproducts in ecotoxicity assays?

Apply solid-phase microextraction (SPME) for selective pre-concentration. Validate recovery rates using spike-recovery tests (85–115% acceptable range). For in vivo assays (e.g., Daphnia magna), use toxicity identification evaluation (TIE) protocols to isolate causative agents .

Q. What statistical approaches are robust for dose-response modeling of this compound?

Use Bayesian hierarchical models to account for inter-study variability. For non-linear responses, fit Hill equation models with bootstrap confidence intervals. Open-source tools like R/Benchmark Dose Software (BMDS) are recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.